molecular formula C13H14N2 B13485362 N-methyl-4-[(pyridin-4-yl)methyl]aniline

N-methyl-4-[(pyridin-4-yl)methyl]aniline

Cat. No.: B13485362
M. Wt: 198.26 g/mol
InChI Key: CFXOMWUXHBPQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-[(pyridin-4-yl)methyl]aniline is an aniline derivative featuring a methyl group on the nitrogen atom and a pyridin-4-ylmethyl substituent at the para position of the benzene ring. This structure combines aromatic and heteroaromatic components, making it a versatile scaffold in medicinal chemistry. This compound is of interest in drug discovery, particularly for targeting ion channels and enzymes .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-methyl-4-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C13H14N2/c1-14-13-4-2-11(3-5-13)10-12-6-8-15-9-7-12/h2-9,14H,10H2,1H3

InChI Key

CFXOMWUXHBPQSR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(pyridin-4-yl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)pyridine with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(pyridin-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-methyl-4-[(piperidin-4-yl)methyl]aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-methyl-4-[(pyridin-4-yl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-4-[(pyridin-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

JPIII (4-(2,5-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline)
  • Structure : Shares the N-[(pyridin-4-yl)methyl]aniline core but incorporates a 2,5-dimethoxyphenyl group.
  • Properties : The methoxy groups enhance electron-donating effects, increasing solubility and altering binding affinity. JPIII is reported to inhibit Orai1 channels, which are critical in cardiac hypertrophy .
N-[(4-Methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)aniline (PDB ID: 5YG)
  • Structure : Differs by the addition of a 4-methoxyphenylmethyl group.
  • Properties: Molecular weight = 304.39 g/mol; aromatic and non-polar characteristics dominate. Used in crystallography studies to analyze ligand-protein interactions .
  • Comparison : The methoxyphenyl group in 5YG introduces steric bulk, which may hinder membrane permeability compared to the simpler target compound.
3-(4-(Sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline
  • Structure : Contains a nitro group and sulfonamide-piperazine chain.
  • The sulfonamide moiety increases acidity and hydrogen-bonding capacity .
  • Comparison : The target compound’s lack of a nitro group may reduce cytotoxicity but improve metabolic stability.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Purity (%) Key Substituents
N-Methyl-4-[(pyridin-4-yl)methyl]aniline (Target) Not reported 214.29 Pyridin-4-ylmethyl, N-methyl
JPIII Not reported 325.37 2,5-Dimethoxyphenyl, pyridin-4-ylmethyl
5YG Not reported 304.39 4-Methoxyphenylmethyl, pyridin-4-ylmethyl
Compound 20 170–171 520.52 98.85 Trifluoromethyl, carbamoyl

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 20) increase melting points due to stronger intermolecular forces.
  • Pyridine-containing analogs generally exhibit moderate-to-high purity (95–99%) when synthesized via optimized HPLC methods .
Anticancer Activity
  • N-Methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline (5a): Exhibits cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀ = 12 µM) with selectivity (SI = 3.5) over normal cells . Comparison: The target compound’s pyridine ring may offer different π-π stacking interactions compared to 5a’s thiophene-indole system, influencing tumor specificity.
Ion Channel Modulation
  • JPIII : Inhibits Orai1 channels, reducing calcineurin/NFAT signaling in cardiac hypertrophy models .
  • Comparison : The target compound’s simpler structure may lack the dimethoxyphenyl group’s steric requirements for Orai1 binding, suggesting divergent biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.